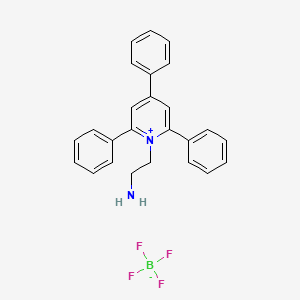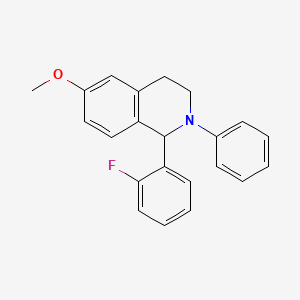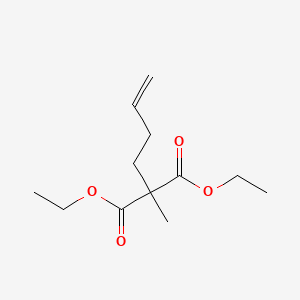
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a pyridinium ion substituted with triphenyl groups and an ethanamine moiety, paired with a tetrafluoroborate anion. Its molecular formula is C31H26BF4N, and it has a molecular weight of 499.3 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate typically involves the reaction of triphenylpyrylium tetrafluoroborate with a primary amine. The reaction is carried out in ethanol at elevated temperatures (around 90°C) for several hours. Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated out by adding methyl tert-butyl ether (MTBE). The solid product is then collected by filtration and washed with ethanol and MTBE .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by photooxidation processes.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like catechol for photooxidation and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol and controlled temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, photooxidation of catechol in the presence of this compound results in oxidized catechol derivatives .
科学的研究の応用
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a sensitizer in photooxidation reactions and as a precursor for synthesizing other pyridinium-based compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and photodynamic therapy.
Industry: It is used in the preparation of photosensitizers for various industrial applications, including photochemical processes.
作用機序
The mechanism of action of 2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate involves its role as a sensitizer in photooxidation reactions. The compound absorbs light energy, which excites its electrons to higher energy states. These excited electrons can then transfer energy to other molecules, facilitating oxidation reactions. The molecular targets and pathways involved include interactions with catechol and other oxidizable substrates .
類似化合物との比較
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but lacks the ethanamine moiety.
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Contains a fluorine atom and methyl groups instead of phenyl groups.
2,4,6-Trimethylpyrylium tetrafluoroborate: Similar pyridinium structure with methyl groups instead of phenyl groups.
Uniqueness
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate is unique due to its combination of a triphenylpyridinium ion and an ethanamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in photooxidation reactions and as a precursor for synthesizing other complex organic compounds .
特性
分子式 |
C25H23BF4N2 |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate |
InChI |
InChI=1S/C25H23N2.BF4/c26-16-17-27-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(27)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19H,16-17,26H2;/q+1;-1 |
InChIキー |
IQHMWAIVKCHXIX-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)






![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
